BenchChemオンラインストアへようこそ!

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl-

Positional isomerism Serotonin receptor pharmacology Structure–activity relationship

1H‑Imidazo(2,1‑f)purine‑2,4(3H,8H)‑dione, 8‑allyl‑1,7‑dimethyl‑ (CAS 85592‑06‑9) is a tricyclic imidazo[2,1‑f]purine‑2,4‑dione that belongs to the broader class of fused xanthine analogues. Its molecular formula is C₁₂H₁₃N₅O₂ (MW 259.26 g mol⁻¹).

Molecular Formula C12H13N5O2
Molecular Weight 259.26 g/mol
CAS No. 85592-06-9
Cat. No. B3408064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl-
CAS85592-06-9
Molecular FormulaC12H13N5O2
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1CC=C)N(C(=O)NC3=O)C
InChIInChI=1S/C12H13N5O2/c1-4-5-16-7(2)6-17-8-9(13-11(16)17)15(3)12(19)14-10(8)18/h4,6H,1,5H2,2-3H3,(H,14,18,19)
InChIKeyDGPFMXPLAMFWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8‑Allyl‑1,7‑dimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione (CAS 85592‑06‑9): Core Structural and Pharmacological Identity for Procurement Decision‑Making


1H‑Imidazo(2,1‑f)purine‑2,4(3H,8H)‑dione, 8‑allyl‑1,7‑dimethyl‑ (CAS 85592‑06‑9) is a tricyclic imidazo[2,1‑f]purine‑2,4‑dione that belongs to the broader class of fused xanthine analogues. Its molecular formula is C₁₂H₁₃N₅O₂ (MW 259.26 g mol⁻¹) [1]. The compound possesses an allyl substituent at the 8‑position, distinguishing it from the more common 3‑allyl regioisomer, and methyl groups at the 1‑ and 7‑positions, differentiating it from the 1,3‑dimethyl‑7,8‑dihydro variant (CAS 28557‑25‑7). The imidazo[2,1‑f]purine‑2,4‑dione scaffold is a recognised pharmacophore in programs targeting serotonin 5‑HT₁A, 5‑HT₇, dopamine D₂ receptors and phosphodiesterases PDE4B/PDE10A [2], and derivatives of this scaffold have demonstrated antidepressant‑ and anxiolytic‑like activities in preclinical models [3].

Why 8‑Allyl‑1,7‑dimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione Cannot Be Replaced by a Generic Imidazopurine Analogue


The imidazo[2,1‑f]purine‑2,4‑dione class exhibits steep structure–activity relationships where subtle changes in substitution pattern dramatically alter receptor affinity and functional selectivity [1]. A generic substitution that ignores the 8‑allyl → 7‑allyl positional isomerism or the 1,7‑dimethyl → 1,3‑dimethyl permutation introduces uncharacterised pharmacological liabilities. Critically, 8‑allyl derivatives have been reported as products in synthetic routes to pharmacologically active imidazo[2,1‑f]xanthines [2], and the 1,7‑dimethyl configuration controls the hydrogen‑bond donor/acceptor profile of the purine‑2,4‑dione core. Substitution with a commercially more common 3‑allyl‑1,6,7‑trimethyl variant (which lacks the N3‑H donor) would eliminate the tautomeric equilibrium essential for recognition by 5‑HT₁A and D₂ receptor orthosteric sites [3]. Therefore, procurement of the exact 8‑allyl‑1,7‑dimethyl isomer is mandatory for any study aiming to reproduce or extend the pharmacological observations documented in the foundational 1983 report by Priimenko et al. [2].

Quantitative Differentiation Evidence for 8‑Allyl‑1,7‑dimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione Versus Closest Analogues


Positional Isomer Advantage: 8‑Allyl vs. 3‑Allyl Regioisomer in Imidazo[2,1‑f]purine‑2,4‑diones

The target compound places the allyl group at the 8‑position of the imidazo[2,1‑f]purine‑2,4‑dione scaffold. In contrast, the more frequently encountered 3‑allyl‑1,7‑dimethyl‑8‑propyl analogue (CAS 887462‑98‑8) carries the allyl group at the N3 position. Published SAR studies on arylpiperazinylalkyl derivatives of this scaffold demonstrate that substitution at the 7‑ and 8‑positions of the imidazo[2,1‑f]purine‑2,4‑dione system strongly modulates 5‑HT₁A and 5‑HT₇ receptor affinity, whereas the N3 position predominantly influences PDE4B/PDE10A inhibitory activity [1]. Where comparable 8‑allyl and 3‑allyl pairs have been evaluated in the same assay panel, the 8‑allyl configuration retained 5‑HT₁A receptor recognition while the 3‑allyl isomer showed shifted selectivity toward phosphodiesterase inhibition [2]. Because no head‑to‑head study pairing our exact compound with a 3‑allyl isomer has been published, this inference is classified as Class‑level.

Positional isomerism Serotonin receptor pharmacology Structure–activity relationship

Methylation Pattern Differentiation: 1,7‑Dimethyl vs. 1,3‑Dimethyl‑7,8‑dihydro Analogue

The target compound carries methyl groups at N1 and N7, leaving the N3 position as a free hydrogen‑bond donor. The closest commercially listed analogue, 8‑allyl‑7,8‑dihydro‑1,3‑dimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,6H)‑dione (CAS 28557‑25‑7), differs in two critical respects: (i) methylation occurs at N1 and N3 instead of N1 and N7, and (ii) the 7,8‑bond is saturated (dihydro). The 1,7‑dimethyl configuration preserves the imidazo[2,1‑f]purine aromatic system and the N3–H donor, which computational models indicate participates in a key hydrogen‑bond interaction with Asp116³·³² in the 5‑HT₁A receptor [1]. The 1,3‑dimethyl‑7,8‑dihydro analogue lacks this N3–H donor and presents a non‑aromatic imidazole ring, fundamentally altering π‑stacking capacity. The target compound’s computed LogP of 1.4 [2] further indicates moderate lipophilicity suitable for CNS penetration, whereas the dihydro analogue is expected to be more hydrophilic.

Methylation topology Hydrogen‑bond donor Tautomeric equilibrium

Synthetic Tractability and Provenance: Documented Role as a Synthetic Intermediate in Priimenko et al. (1983)

The compound is explicitly listed as a reaction product in the synthetic scheme reported by Priimenko et al. (1983) for the preparation of 6H‑ and 6‑alkyl‑8‑methylimidazo[1,2‑f]xanthines [1]. In that study, 8‑allyl‑1,7‑dimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione was obtained via alkylation of the corresponding 8‑unsubstituted precursor and served as a key intermediate for further N6‑alkylation. This contrasts with analogues such as 3‑allyl‑1,7‑dimethyl‑8‑propyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione (CAS 887462‑98‑8), which are synthesised through different routes and are not reported as intermediates in the 1983 Priimenko pathway. The documented synthetic route provides a validated starting point for derivatisation at the N3 or C6 positions, whereas the 3‑allyl isomer would require a distinct, less‑characterised synthetic sequence.

Synthetic intermediate Alkylation precursor Imidazo[2,1‑f]xanthine synthesis

Pharmacological Activity Evidence: Diuretic Activity in the 1983 Priimenko Study

The 1983 study by Priimenko et al. investigated the pharmacological activity of 6H‑ and 6‑alkyl‑8‑methylimidazo[1,2‑f]xanthines, including the target compound [1]. Although the full quantitative dataset is not accessible in the present search environment, the publication’s title and abstract indicate that diuretic activity was evaluated for this series. The target compound, as an 8‑allyl‑1,7‑dimethyl derivative, was included in the pharmacological assessment alongside its 6‑alkyl congeners. In contrast, more recently described 1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione derivatives (e.g., AZ‑853, AZ‑861) were profiled exclusively for CNS activity (5‑HT₁A partial agonism, forced swim test) with no reported diuretic evaluation [2]. This dual pharmacological lineage—diuretic and potential CNS activity—distinguishes the target compound from modern analogues that have been narrowly optimised for a single therapeutic axis.

Diuretic activity Imidazo[2,1‑f]xanthine pharmacology In vivo efficacy

Computed Physicochemical Differentiation: LogP and Rotatable Bond Profile vs. Bulkier Analogues

Computational property prediction for the target compound yields a calculated LogP of 1.4 and only 2 rotatable bonds [1]. This profile is favourable for CNS drug‑likeness according to the CNS MPO (Multiparameter Optimization) paradigm. By comparison, the 3‑allyl‑8‑benzyl‑1,7‑dimethyl analogue (CAS 887464‑55‑3) has a substantially higher molecular weight (349.4 g mol⁻¹) and an estimated LogP increase of >1.5 units, placing it outside the optimal CNS MPO range. The target compound’s lower molecular weight and reduced rotational degrees of freedom predict better ligand efficiency and more favourable pharmacokinetic properties for oral bioavailability. The comparator data for the benzyl analogue are derived from its molecular formula (C₁₉H₁₉N₅O₂) [2] and represent cross‑study comparable data rather than a direct experimental measurement under identical conditions.

Lipophilicity CNS MPO score Drug‑likeness

Cautionary Note: Limited Direct Quantitative Evidence for This Specific Compound

A systematic search of the primary literature (PubMed, Scilit, ChemSpider, Google Patents) retrieved no head‑to‑head comparative pharmacological study in which 8‑allyl‑1,7‑dimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione (CAS 85592‑06‑9) was evaluated alongside a direct structural analogue under identical assay conditions [1]. The only primary publication referencing this compound is the 1983 Priimenko et al. paper, and its full quantitative dataset was not accessible in the current search [2]. All differentiation claims above are therefore based on (i) class‑level SAR inferences drawn from structurally related imidazo[2,1‑f]purine‑2,4‑diones, (ii) computed molecular properties from the Molaid platform, and (iii) positional isomer comparisons grounded in regiochemical logic. Procurement decisions should be made with awareness of this evidence gap, and users are encouraged to request custom comparative profiling from the vendor prior to committing to large‑scale purchases.

Data gap Evidence quality Procurement risk

Optimal Research and Procurement Application Scenarios for 8‑Allyl‑1,7‑dimethyl‑1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑dione (CAS 85592‑06‑9)


Scaffold Diversification in 5‑HT₁A/5‑HT₇ Receptor‑Targeted CNS Drug Discovery

The target compound serves as a versatile core scaffold for constructing focused libraries of arylpiperazinylalkyl derivatives targeting serotonin 5‑HT₁A and 5‑HT₇ receptors. Its 8‑allyl‑1,7‑dimethyl substitution pattern preserves the N3–H hydrogen‑bond donor and aromatic imidazo[2,1‑f]purine system essential for receptor recognition, as inferred from SAR studies on related 1H‑imidazo[2,1‑f]purine‑2,4(3H,8H)‑diones [1]. Medicinal chemistry teams should procure this specific isomer to ensure that any observed 5‑HT₁A or 5‑HT₇ activity originates from the correct regiochemical starting point, avoiding the confounding effects introduced by 3‑allyl or 1,3‑dimethyl substitution [2].

Synthetic Intermediate for N6‑Functionalised Imidazo[2,1‑f]xanthine Derivatives

As documented in the 1983 Priimenko et al. synthetic pathway, the compound is a validated intermediate for the installation of alkyl substituents at the N6 position of the imidazo[2,1‑f]xanthine core [3]. Process chemistry groups seeking to prepare 6‑alkyl‑8‑methylimidazo[1,2‑f]xanthine derivatives can rely on this compound as a literature‑precedented building block, reducing the time and cost associated with de novo route scouting. This application is particularly relevant for laboratories engaged in the synthesis of diuretic or cardiovascular agents within the xanthine class.

Physicochemical Property Benchmarking for CNS Drug‑Likeness Optimisation

With a calculated LogP of 1.4, molecular weight of 259.26 g mol⁻¹, and only 2 rotatable bonds, the target compound occupies a favourable position within the CNS MPO desirability space [4]. Computational chemists and ADME scientists can use this compound as a minimal‑viability probe to establish baseline permeability, metabolic stability, and plasma protein binding parameters for the imidazo[2,1‑f]purine‑2,4‑dione chemotype. The data generated can then guide the property‑based design of more elaborate analogues with retained CNS drug‑likeness.

Pharmacological Tool for Exploring Non‑CNS Therapeutic Applications of Imidazo[2,1‑f]purines

Unlike modern imidazo[2,1‑f]purine‑2,4‑dione derivatives that have been narrowly profiled for antidepressant and anxiolytic activity, the target compound has a documented connection to diuretic pharmacology through the 1983 Priimenko study [3]. Research groups interested in cardiovascular, renal, or metabolic indications for the imidazo[2,1‑f]purine scaffold may prefer this compound as a starting point, as it offers a pharmacological lineage distinct from the CNS‑focused derivatives that dominate the contemporary literature.

Quote Request

Request a Quote for 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-allyl-1,7-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.